molecular formula C9H20N2 B2648806 2-(3-Methylpiperidin-1-yl)propan-1-amine CAS No. 900717-97-7

2-(3-Methylpiperidin-1-yl)propan-1-amine

Cat. No.: B2648806
CAS No.: 900717-97-7
M. Wt: 156.273
InChI Key: UZMIFBCNBIXTAN-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)propan-1-amine is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 3-position and a propan-1-amine side chain. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents targeting hepatitis C virus (HCV) entry inhibitors . The compound is synthesized via nucleophilic substitution or reductive amination reactions, yielding high-purity (>99.8% HPLC) products . Its structural flexibility allows for modifications that influence pharmacological activity, solubility, and bioavailability.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8-4-3-5-11(7-8)9(2)6-10/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMIFBCNBIXTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 3-methylpiperidine with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in the study of biological pathways and mechanisms.

    Medicine: Research into potential therapeutic uses, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 2-(3-methylpiperidin-1-yl)propan-1-amine with structurally related amines, focusing on synthetic efficiency, physicochemical properties, and biological relevance.

Key Observations :

  • Synthetic Efficiency : The target compound (80% yield) outperforms analogues with bulkier substituents (e.g., 4,4-dimethylpiperidine: 55% yield), likely due to reduced steric hindrance at the 3-methyl position .
  • Physical State : Methyl substitution at the 3-position favors crystalline solids, enhancing handling and formulation compared to oil-phase analogues (e.g., 4,4-dimethylpiperidine derivative) .
  • Purity : All HCV-targeting derivatives exhibit >99.8% HPLC purity, underscoring optimized synthetic protocols .
Physicochemical Properties
  • Steric Effects : The 3-methyl group on piperidine balances steric bulk and conformational flexibility, enabling efficient binding to biological targets .
  • Electronic Effects : Electron-donating methyl groups enhance the basicity of the piperidine nitrogen, influencing protonation states and membrane permeability .
  • Isomer-Specific Behavior : 3-Methylpiperidine derivatives show distinct pharmacokinetic profiles compared to 4-methyl isomers (e.g., 4-(3-methylpiperidin-1-yl)butan-1-amine), with the latter exhibiting lower synthetic yields (98% purity vs. 95% for 3-methyl) .

Biological Activity

2-(3-Methylpiperidin-1-yl)propan-1-amine, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, including receptors and enzymes, which could lead to therapeutic applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₈N₂. Its structure includes a piperidine ring, which is known for conferring significant biological activity to many compounds.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as:

  • Enzymes : The compound may act as an enzyme modulator, influencing metabolic pathways.
  • Receptors : It can potentially bind to neurotransmitter receptors, affecting neurotransmission and other cellular processes.

This interaction can lead to various biological effects, including modulation of signaling pathways involved in neuropharmacology and cancer treatment.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, studies have shown that related compounds can inhibit HIV replication. The effectiveness is often measured by the half-maximal effective concentration (EC50). For example:

CompoundEC50 (µM)CC50 (µM)
7{3,3}0.072>10
8{5,3}0.087>10

These values suggest that modifications in the piperidine structure can enhance antiviral activity while maintaining low cytotoxicity .

Cytotoxicity and Apoptosis Induction

In studies involving cancer cell lines such as A549 and HCT116, certain piperidine derivatives have been shown to induce apoptosis. The pro-apoptotic effects were confirmed through flow cytometry analysis:

CompoundLate Apoptosis (%)Necrosis (%)
Compound A42% ± 0.76-
Compound B15.64%-

These findings indicate that structural modifications can significantly affect the cytotoxic profile of these compounds .

Case Studies

  • Anti-HIV Activity : A study evaluated various piperidine derivatives for their anti-HIV activity. The results demonstrated that certain structural features enhanced binding affinity to viral receptors, leading to improved antiviral efficacy .
  • Cancer Treatment : In a series of experiments with different cancer cell lines, compounds similar to this compound showed promising results in inducing apoptosis and inhibiting cell proliferation .

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